4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-4-yl-1,3,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10;;/h1-2,5-6,10,14H,3-4,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOWPIDOQSZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide variety of biological activities. The ether linkage between quinoline and piperidine has been indicated to be crucial to the inhibitory effect.
Biological Activity
4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride (CAS No. 1955558-14-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16Cl2N4O
- Molecular Weight : 303.19 g/mol
- Purity : ≥95%
- Physical Form : Solid
- Storage Conditions : Keep in a dark place at an inert atmosphere (2–8°C) .
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various biological systems.
Anticancer Activity
Recent studies have highlighted the compound's role as a potential anticancer agent through various mechanisms:
- HsClpP Agonism : The compound has been identified as an agonist of human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. Agonism of HsClpP has been linked to the induction of apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) .
-
Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U937 (acute monocytic leukemia)
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and inducing the degradation of respiratory chain complex subunits .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes and disease states .
Comparative Biological Activity
The following table summarizes the comparative biological activities of selected derivatives related to the oxadiazole structure:
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine demonstrate effectiveness against various bacterial strains, suggesting potential as new antimicrobial agents .
- Anticancer Properties : Preliminary studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
- Neuropharmacological Effects : Investigations into the neuropharmacological applications of this compound reveal its potential as a therapeutic agent for neurological disorders. It may act on neurotransmitter systems, offering promise in treating conditions such as anxiety and depression .
Material Science
- Polymeric Materials : The incorporation of 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These polymers are being investigated for applications in coatings and composites .
- Sensors : The compound's unique electronic properties make it suitable for use in sensor technology. Research is underway to develop sensors that can detect environmental pollutants or biological markers using this compound as a sensing element .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Notes:
- Dihydrochloride salts generally exhibit superior aqueous solubility compared to neutral or mono-salt forms.
- The piperidine group increases lipophilicity (higher LogP) relative to pyrrolidine derivatives.
Q & A
Q. How does this compound function as a building block in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
